molecular formula C22H23NO7 B13841167 2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose

2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose

Katalognummer: B13841167
Molekulargewicht: 413.4 g/mol
InChI-Schlüssel: GFPZIAKCJILCRW-MLXPMVFZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose is a complex organic compound with the molecular formula C22H23NO7. It is a derivative of D-galactopyranose, a type of sugar molecule, and is characterized by the presence of acetamido, benzoyl, and benzylidene groups. This compound is primarily used as an intermediate in the synthesis of various biologically active molecules and has applications in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose typically involves multiple steps, starting from D-galactopyranose. The key steps include the protection of hydroxyl groups, introduction of the acetamido group, and benzoylation. The reaction conditions often involve the use of protecting groups such as benzylidene to selectively protect hydroxyl groups, followed by acylation and benzoylation reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, while the benzoyl and benzylidene groups can influence the compound’s reactivity and stability. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Acetamido-3-benzoyl-4,6-O-benzylidene-2-deoxy-D-galactopyranose is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for selective modifications and interactions, making it a valuable intermediate in various synthetic and research applications .

Eigenschaften

Molekularformel

C22H23NO7

Molekulargewicht

413.4 g/mol

IUPAC-Name

[(4aR,7R,8R,8aR)-7-acetamido-6-hydroxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] benzoate

InChI

InChI=1S/C22H23NO7/c1-13(24)23-17-19(29-20(25)14-8-4-2-5-9-14)18-16(28-21(17)26)12-27-22(30-18)15-10-6-3-7-11-15/h2-11,16-19,21-22,26H,12H2,1H3,(H,23,24)/t16-,17-,18+,19-,21?,22?/m1/s1

InChI-Schlüssel

GFPZIAKCJILCRW-MLXPMVFZSA-N

Isomerische SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C4=CC=CC=C4

Kanonische SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1O)OC(=O)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.